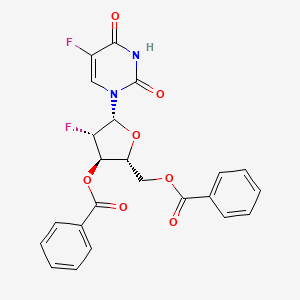
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a useful research compound. Its molecular formula is C23H18F2N2O7 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound ((2R,3R,4S,5R)-3-(Benzoyloxy)-4-fluoro-5-(5-fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl benzoate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C23H18F2N2O7, with a molecular weight of 472.40 g/mol . The structural complexity includes a tetrahydrofuran ring and fluorinated pyrimidine derivatives which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H18F2N2O7 |
| Molecular Weight | 472.40 g/mol |
| CAS Number | 952651-49-9 |
| Purity | ≥98% |
The biological activity of this compound is primarily attributed to its interaction with specific protein kinases, notably Polo-like kinase 4 (PLK4). PLK4 is crucial for cell cycle regulation and centriole duplication. Inhibition of PLK4 can lead to cell cycle arrest and apoptosis in cancer cells.
Inhibition of PLK4
Research indicates that compounds similar to the one have shown high affinity for PLK4:
- Centrinone , a known PLK4 inhibitor, exhibits a Ki value of 0.16 nM , demonstrating significant selectivity over other kinases such as Aurora A and B .
- The inhibition of PLK4 leads to depletion of centrioles and centrosomes in vitro, resulting in cell cycle arrest .
Biological Activity Studies
Several studies have evaluated the biological activity of related compounds:
- Anticancer Activity : Compounds that inhibit PLK4 have been shown to effectively reduce tumor growth in various cancer models. For instance, a study reported that a PLK4 inhibitor led to significant growth inhibition in breast cancer cell lines with IC50 values as low as 1.52 µM .
- Cell Cycle Arrest : Inhibition of PLK4 has been linked to cell cycle arrest specifically in the S/G2 phase. This mechanism is critical for the therapeutic efficacy against rapidly dividing cancer cells .
- Differentiation Induction : Some studies suggest that inhibition of PLK4 may also induce differentiation in pluripotent stem cells through a p53-dependent pathway .
Case Study 1: Anticancer Efficacy
In a recent study on breast cancer cell lines (MCF-7), a related compound demonstrated potent inhibition with an IC50 value of 0.106 µM , indicating its potential as an effective anticancer agent targeting PLK4 . The study further explored the effects on downstream signaling pathways involved in cell proliferation.
Case Study 2: Selectivity and Safety Profile
Another investigation highlighted the selectivity of PLK4 inhibitors over other kinases, showcasing their potential for reduced side effects compared to traditional chemotherapeutics . The compound showed promising drug-like properties with moderate liver microsomal stability and low risk for drug-drug interactions.
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O7/c24-15-11-27(23(31)26-19(15)28)20-17(25)18(34-22(30)14-9-5-2-6-10-14)16(33-20)12-32-21(29)13-7-3-1-4-8-13/h1-11,16-18,20H,12H2,(H,26,28,31)/t16-,17+,18-,20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLYAOKVBRIBCM-AJYBTWMASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=C(C(=O)NC3=O)F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=C(C(=O)NC3=O)F)F)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














